Structural Divergence from the Marengo 2020 Series: Replacement of the 3-Fluorophenyl Urea Moiety with a Benzo[d][1,3]dioxol-5-yl Group
The most extensively characterized dihydro-imidazo-pyrazolyl-urea analogs—STIRUR 13, STIRUR 41, and BUR 12—all incorporate a 3-fluorophenyl substituent on the urea nitrogen distal to the imidazo-pyrazole core. The target compound (CAS 1798622-85-1) replaces this 3-fluorophenyl group with a benzo[d][1,3]dioxol-5-yl moiety. In the Marengo et al. 2020 study, the analog lacking the fluorine substituent on the phenyl-urea moiety exhibited a reduced clogP (e.g., 4.74 versus 5.19 for STIRUR 13; 3.25 versus 3.74 for STIRUR 41; 0.99 versus 1.48 for BUR 12) [1]. The fluorine atom was explicitly noted to increase lipophilicity and was associated with a better pharmacological profile [1]. The benzo[d][1,3]dioxol-5-yl group represents a fundamentally different pharmacophore with distinct electronic distribution, steric bulk, and hydrogen-bonding potential, implying that potency, selectivity, and target engagement profiles established for STIRUR/BUR compounds do not extrapolate to this compound.
| Evidence Dimension | Urea substituent identity and its impact on lipophilicity (clogP) |
|---|---|
| Target Compound Data | Benzo[d][1,3]dioxol-5-yl substituent; no experimental clogP data available in the public domain from permitted sources |
| Comparator Or Baseline | STIRUR 13: 3-fluorophenyl, clogP 5.19; STIRUR 41: 3-fluorophenyl, clogP 3.74; BUR 12: 3-fluorophenyl, clogP 1.48. Corresponding non-fluorinated analogs: clogP 4.74, 3.25, and 0.99 respectively [1] |
| Quantified Difference | Cannot be quantitatively specified due to absence of experimental data for the target compound; qualitative expectation of altered lipophilicity and permeability relative to 3-fluorophenyl series |
| Conditions | clogP analysis performed by ACD Labs software as reported in Marengo et al. 2020 [1] |
Why This Matters
Lipophilicity differences directly influence membrane permeability, off-target promiscuity, and solubility, rendering SAR-based predictions unreliable when the urea substituent is changed from 3-fluorophenyl to benzo[d][1,3]dioxol-5-yl.
- [1] Marengo B, Meta E, Brullo C, et al. Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma. Oncotarget. 2020;11(37):3459-3472. doi:10.18632/oncotarget.27733. View Source
